molecular formula C15H9ClN4O2S B12735373 7-Chloro-1-(4-nitrophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine CAS No. 93300-00-6

7-Chloro-1-(4-nitrophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine

Cat. No.: B12735373
CAS No.: 93300-00-6
M. Wt: 344.8 g/mol
InChI Key: DWLXSZCWQBQQPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethoxy-N,N-dimethylmethanamine can be synthesized through the reaction of N,N-dimethylformamide dimethyl acetal with methanol under acidic conditions. The reaction typically involves heating the reactants to a temperature of around 100°C and maintaining the reaction for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of Dimethoxy-N,N-dimethylmethanamine often involves continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethoxy-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various aldehydes, ketones, primary amines, secondary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethoxy-N,N-dimethylmethanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Dimethoxy-N,N-dimethylmethanamine involves its interaction with various molecular targets and pathways. It acts as a nucleophile in substitution reactions, where it donates its lone pair of electrons to electrophilic centers. In oxidation and reduction reactions, it undergoes electron transfer processes that result in the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethoxy-N,N-dimethylmethanamine is unique due to its dual functionality as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and products makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

93300-00-6

Molecular Formula

C15H9ClN4O2S

Molecular Weight

344.8 g/mol

IUPAC Name

7-chloro-1-(4-nitrophenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine

InChI

InChI=1S/C15H9ClN4O2S/c16-10-3-6-12-13(7-10)23-8-14-17-18-15(19(12)14)9-1-4-11(5-2-9)20(21)22/h1-7H,8H2

InChI Key

DWLXSZCWQBQQPD-UHFFFAOYSA-N

Canonical SMILES

C1C2=NN=C(N2C3=C(S1)C=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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